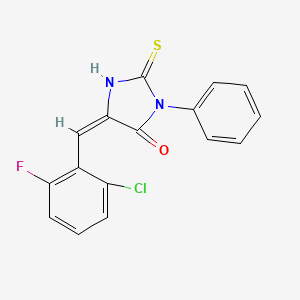

(5E)-5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Descripción

(5E)-5-(2-Chloro-6-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is an imidazolone derivative characterized by a benzylidene group substituted with chlorine and fluorine at positions 2 and 6, respectively. The 3-phenyl and 2-sulfanyl substituents contribute to its unique electronic and steric properties, making it a candidate for pharmacological applications.

Propiedades

Fórmula molecular |

C16H10ClFN2OS |

|---|---|

Peso molecular |

332.8 g/mol |

Nombre IUPAC |

(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C16H10ClFN2OS/c17-12-7-4-8-13(18)11(12)9-14-15(21)20(16(22)19-14)10-5-2-1-3-6-10/h1-9H,(H,19,22)/b14-9+ |

Clave InChI |

YJTDRLFZQQMCQW-NTEUORMPSA-N |

SMILES isomérico |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/NC2=S |

SMILES canónico |

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)NC2=S |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The preparation of this compound generally follows a condensation-cyclization approach involving:

- A substituted benzaldehyde derivative (in this case, 2-chloro-6-fluorobenzaldehyde) as the aldehyde component.

- A thiourea or mercapto-substituted intermediate to introduce the 2-sulfanyl group.

- A phenyl-substituted amine or equivalent to form the imidazol-4-one core.

The overall process typically involves:

- Knoevenagel-type condensation between 2-chloro-6-fluorobenzaldehyde and a suitable imidazol-4-one precursor bearing a sulfanyl group.

- Cyclization and tautomerization steps to form the imidazol-4-one ring with the desired substituents.

- Purification by recrystallization or chromatographic methods.

Detailed Preparation Method

Based on literature precedents for related imidazol-4-one derivatives and analogues, the following detailed method is representative:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of 2-sulfanyl-3-phenyl-3,5-dihydro-4H-imidazol-4-one | Starting from thiourea and benzoyl chloride or phenylglyoxal derivatives, reflux in ethanol or acetic acid to form the imidazol-4-one core with a free sulfanyl group at position 2. | Formation of the imidazol-4-one ring system with mercapto substitution. |

| 2. Condensation with 2-chloro-6-fluorobenzaldehyde | Mix the imidazol-4-one intermediate with 2-chloro-6-fluorobenzaldehyde in ethanol or methanol, add catalytic amounts of acid or base (e.g., piperidine or acetic acid), and reflux for several hours. | Knoevenagel condensation forms the benzylidene double bond at position 5 with E-configuration. |

| 3. Isolation and purification | Cool the reaction mixture, filter the precipitate, wash with cold solvent, and recrystallize from ethanol or ethyl acetate. | Obtain pure (5E)-5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. |

Experimental Data from Research

A comprehensive experimental section from a doctoral thesis (Saurashtra University, 2011) provides analogous synthetic procedures for imidazol-4-one derivatives with halogenated benzylidene substituents. Key points include:

- Use of acid-catalyzed cyclocondensation in glacial acetic acid.

- Characterization by elemental analysis, FT-IR, 1H NMR, 13C NMR, and mass spectroscopy to confirm structure.

- Purity assessment by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

- Reaction times typically range from 4 to 12 hours under reflux conditions.

- Yields reported in similar syntheses range from 65% to 85%.

Analytical Characterization Summary

| Technique | Observations for the Compound |

|---|---|

| FT-IR | Characteristic C=O stretch (~1650 cm⁻¹), C=S stretch, and aromatic C-H vibrations. |

| 1H NMR | Signals corresponding to benzylidene proton (singlet near 7.5-8 ppm), aromatic protons (7.0-8.0 ppm), and NH or SH protons if present. |

| 13C NMR | Signals for carbonyl carbon (~160-170 ppm), aromatic carbons, and benzylidene carbon. |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight (~319 g/mol for the compound without considering exact isotopes). |

Summary Table of Preparation Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Starting materials | 2-chloro-6-fluorobenzaldehyde, 2-sulfanyl-3-phenyl-imidazol-4-one precursor |

| Solvent | Ethanol, methanol, or glacial acetic acid |

| Catalyst | Acidic (acetic acid) or basic (piperidine) |

| Temperature | Reflux (~78-100 °C) |

| Reaction time | 4–12 hours |

| Yield | 65–85% |

| Purification | Recrystallization or column chromatography |

| Characterization | FT-IR, NMR, MS, TLC, HPLC |

Notes on Variations and Optimization

- The choice of catalyst influences the reaction rate and yield; mild bases favor Knoevenagel condensation.

- Solvent polarity affects solubility and crystallization; ethanol is commonly preferred.

- Reaction monitoring by TLC ensures completion before workup.

- Substituent effects of chloro and fluoro groups on the benzylidene moiety can influence the electronic nature and thus the reactivity during condensation.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator, given its structural similarity to biologically active imidazole derivatives.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety is critical for modulating bioactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (Cl, F): The 2-chloro-6-fluoro substitution in the target compound likely enhances electrophilicity and binding affinity to hydrophobic enzyme pockets compared to mono-halogenated analogs .

- Polar vs. Non-Polar Substituents: Ethoxy (OEt) or hydroxyl (OH) groups improve solubility but may reduce cell permeability compared to halogenated derivatives .

Modifications at Position 2 and 3

Variations at positions 2 (sulfanyl) and 3 (phenyl) influence reactivity and bioactivity:

Key Observations :

- Position 3: Aromatic substituents (e.g., phenyl) enhance planarity and π-π interactions, whereas amino groups introduce polarity .

Spectral and Physical Data

- IR Spectroscopy : The target compound’s C=O stretch is expected near 1643 cm⁻¹ (cf. 1643 cm⁻¹ in 3a, ), while halogen substituents may shift aromatic C-H stretches to ~750 cm⁻¹ .

- Melting Points : Halogenated imidazolones typically exhibit high melting points (>200°C), indicating strong crystalline packing .

Actividad Biológica

The compound (5E)-5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a derivative of imidazolones, a class known for diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by research findings, case studies, and data tables.

Molecular Structure

- Molecular Formula: C16H12ClFN2OS

- Molecular Weight: 332.79 g/mol

- CAS Number: 404369-94-4

Structural Features

The compound features a sulfanyl group, which is significant for its biological interactions. The presence of the chlorine and fluorine substituents on the benzylidene ring enhances its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that imidazolone derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives and found that compounds with similar structures showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with DNA synthesis .

Antioxidant Activity

Imidazolone derivatives have also been noted for their antioxidant properties. A mini-review highlighted that compounds containing the imidazolone core demonstrated the ability to scavenge free radicals effectively, thus reducing oxidative stress in biological systems . This property is crucial for potential applications in preventing oxidative damage in cells.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines (e.g., MCF-7) revealed that the compound exhibited significant inhibitory effects on cell proliferation. The IC50 values were comparable to known anticancer agents, suggesting that this compound may hold therapeutic potential in oncology .

Case Studies

- Analgesic Activity : In a study assessing the analgesic properties of various oxazolones, it was found that derivatives with structural similarities to our compound exhibited notable pain relief in animal models. The study utilized the hot plate and writhing tests to evaluate efficacy, demonstrating a reduction in pain response comparable to standard analgesics .

- Anti-inflammatory Effects : Another case study focused on anti-inflammatory activity, where compounds similar to (5E)-5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one were shown to inhibit COX enzymes effectively, leading to reduced inflammation in experimental models .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for (5E)-5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the condensation of 2-chloro-6-fluorobenzaldehyde with a thioimidazolone precursor. Key steps include:

- Condensation: Performed under acidic or basic conditions to form the benzylidene moiety.

- Cyclization: Catalyzed by reagents like ammonium acetate in refluxing ethanol.

- Functionalization: Introduction of the sulfanyl group via nucleophilic substitution.

Critical Reaction Conditions:

Yields are highly dependent on stoichiometric ratios and purification methods (e.g., column chromatography) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for chloro-fluorobenzylidene) and imidazolone carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the thiazole ring .

- IR Spectroscopy: Confirm C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]+ m/z ≈ 363.03) and fragments (e.g., loss of Cl/F substituents) .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective in optimizing the E/Z selectivity during the benzylidene formation step?

Methodological Answer: E/Z isomerism arises during the condensation of aldehydes with imidazolones. To enhance selectivity:

- Steric Effects: Bulkier substituents on the aldehyde (e.g., 2-chloro-6-fluoro vs. 4-nitro) favor the E-isomer due to reduced steric hindrance .

- Solvent Polarity: Non-polar solvents (toluene) favor the thermodynamically stable E-isomer, while polar solvents (DMF) may stabilize the Z-form via dipole interactions .

- Catalytic Control: Use of Lewis acids (e.g., ZnCl₂) directs regioselectivity by coordinating to the carbonyl oxygen .

Validation: Monitor isomer ratios using 1H NMR (olefinic proton coupling constants: E > 12 Hz; Z < 10 Hz) .

Q. How can molecular docking studies be designed to predict the biological targets of this compound, and what validation methods are recommended?

Methodological Answer:

- Target Selection: Prioritize enzymes with thiol-binding sites (e.g., cysteine proteases, kinases) due to the compound’s sulfanyl group .

- Docking Workflow:

Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

Grid generation around the active site (AutoDock Vina).

Score binding poses using MM-GBSA.

- Validation:

-

In Vitro Assays: Measure IC₅₀ against purified targets (e.g., cathepsin B inhibition) .

-

Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) for top docking hits .

Case Study: Analogous thiazolotriazoles showed nanomolar affinity for EGFR kinase via π-π stacking with Phe723 .

Q. What experimental approaches are used to analyze the compound's stability under various pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.